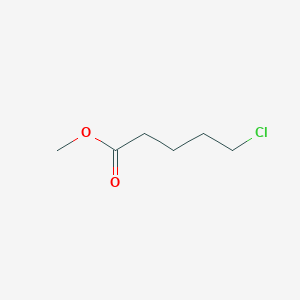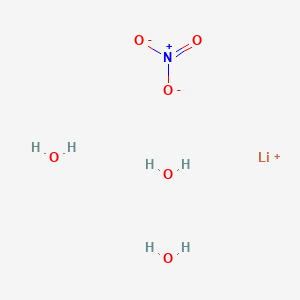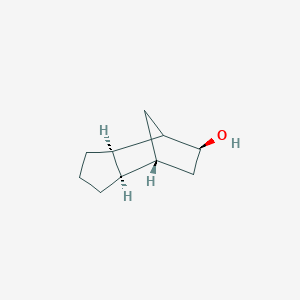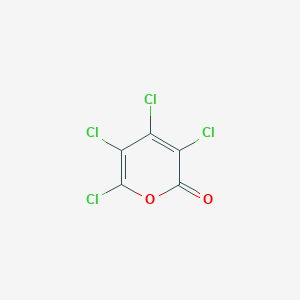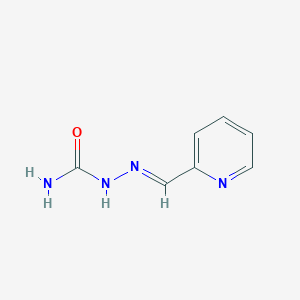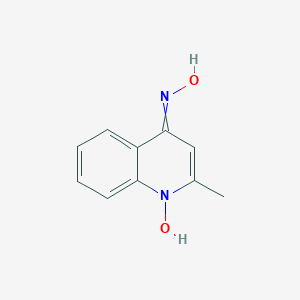
4-(Hydroxyamino)-2-methylquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxyamino)-2-methylquinoline 1-oxide, also known as HAMQO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a potent oxidizing agent that can induce DNA damage and has been used as a tool to study the mechanisms of carcinogenesis and mutagenesis.
Wirkmechanismus
4-(Hydroxyamino)-2-methylquinoline 1-oxide induces DNA damage through the formation of reactive oxygen species (ROS) and the subsequent oxidation of DNA bases. The primary target of 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage is guanine, which can undergo oxidation to form 8-oxo-7,8-dihydroguanine (8-oxoG). This DNA lesion can lead to mutations and can contribute to the development of cancer and other diseases.
Biochemische Und Physiologische Effekte
4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage can lead to a variety of biochemical and physiological effects. In vitro studies have shown that 4-(Hydroxyamino)-2-methylquinoline 1-oxide can induce cell death and apoptosis in a variety of cell types. 4-(Hydroxyamino)-2-methylquinoline 1-oxide has also been shown to induce oxidative stress and inflammation, which can contribute to the development of chronic diseases such as cancer, diabetes, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Hydroxyamino)-2-methylquinoline 1-oxide in scientific research is its ability to induce DNA damage in a controlled manner. This allows researchers to study the mechanisms of DNA damage and repair, as well as the effects of DNA damage on cellular processes. However, there are also some limitations to the use of 4-(Hydroxyamino)-2-methylquinoline 1-oxide. One limitation is that it can be difficult to obtain pure 4-(Hydroxyamino)-2-methylquinoline 1-oxide, and the synthesis process can be time-consuming and expensive. Additionally, 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage may not accurately reflect the types of DNA damage that occur in vivo, which can limit the applicability of 4-(Hydroxyamino)-2-methylquinoline 1-oxide in certain types of research.
Zukünftige Richtungen
There are several future directions for research on 4-(Hydroxyamino)-2-methylquinoline 1-oxide. One area of interest is the development of new methods for synthesizing 4-(Hydroxyamino)-2-methylquinoline 1-oxide that are more efficient and cost-effective. Another area of interest is the development of new techniques for analyzing 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage, such as high-throughput sequencing and single-cell analysis. Additionally, there is a need for more research on the physiological and biochemical effects of 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage, particularly in the context of aging and age-related diseases. Overall, continued research on 4-(Hydroxyamino)-2-methylquinoline 1-oxide has the potential to provide valuable insights into the mechanisms of DNA damage and repair, as well as the development of cancer and other diseases.
Synthesemethoden
The synthesis of 4-(Hydroxyamino)-2-methylquinoline 1-oxide involves the reaction of 2-methylquinoline with nitric acid and hydroxylamine hydrochloride. The resulting product is then purified through recrystallization to obtain pure 4-(Hydroxyamino)-2-methylquinoline 1-oxide. The yield of the synthesis process is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxyamino)-2-methylquinoline 1-oxide has been extensively used in scientific research as a tool to study the mechanisms of carcinogenesis and mutagenesis. It is used to induce DNA damage in vitro and in vivo, and the resulting DNA damage can be analyzed to gain insights into the mechanisms of cancer development and mutagenesis. 4-(Hydroxyamino)-2-methylquinoline 1-oxide has also been used in studies on the repair of DNA damage and the role of DNA damage in aging.
Eigenschaften
CAS-Nummer |
10482-16-3 |
|---|---|
Produktname |
4-(Hydroxyamino)-2-methylquinoline 1-oxide |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-9(11-13)8-4-2-3-5-10(8)12(7)14/h2-6,13-14H,1H3 |
InChI-Schlüssel |
BJOKXHWQCMMWRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
Kanonische SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



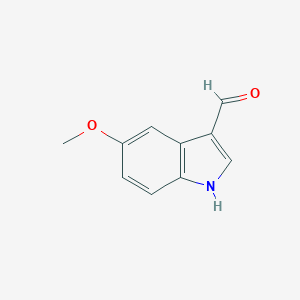
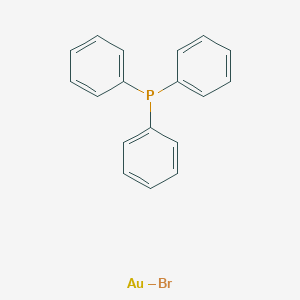
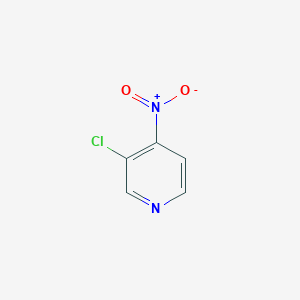
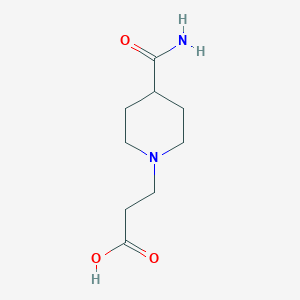
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
